3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole
CAS No.: 325474-02-0
Cat. No.: VC4564298
Molecular Formula: C23H19ClN2O2
Molecular Weight: 390.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 325474-02-0 |
|---|---|
| Molecular Formula | C23H19ClN2O2 |
| Molecular Weight | 390.87 |
| IUPAC Name | 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole |
| Standard InChI | InChI=1S/C23H19ClN2O2/c1-15-6-8-17(9-7-15)23-22(19-4-2-3-5-21(19)25-23)20(14-26(27)28)16-10-12-18(24)13-11-16/h2-13,20,25H,14H2,1H3 |
| Standard InChI Key | AXTSOXSNSLPHHI-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1H-indole core substituted at the 2-position with a 4-methylphenyl group and at the 3-position with a 1-(4-chlorophenyl)-2-nitroethyl moiety. Its molecular formula is C23H19ClN2O2, with a molecular weight of 390.87 g/mol . Key structural attributes include:
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Indole nucleus: A bicyclic structure comprising a benzene fused to a pyrrole ring.
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4-Methylphenyl group: Electron-donating methyl substituent at the para position of the benzene ring.
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Nitroethyl side chain: A nitro group (-NO2) adjacent to a chlorophenyl-substituted ethyl chain, introducing steric and electronic complexity .
Spectral and Computational Data
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SMILES:
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=C(C=C4)Cl. -
X-ray crystallography: No data available, but computational models predict a planar indole core with the nitroethyl group adopting a staggered conformation .
Synthesis and Reaction Pathways
Electrophilic Alkylation of Indoles
The synthesis of 3-(2-nitroethyl)-1H-indoles typically involves electrophilic alkylation of indole derivatives with β-nitrostyrenes. A representative procedure from recent literature involves:
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Reagents: Indole (1), β-nitrostyrene (2), acetic acid (catalyst), ethanol (solvent).
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Conditions: Reflux at 80–100°C for 2–8 hours.
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Mechanism: Acid-catalyzed Michael addition of indole to the β-nitrostyrene, followed by proton transfer and dehydration .
Example Reaction:
Post-Synthetic Modifications
The nitroethyl group in such compounds can undergo further transformations:
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Spirocyclization: Treatment with POCl3 and NEt3 in benzene facilitates a [4+1]-spirocyclization, yielding 2-(1H-indol-2-yl)acetonitriles .
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Rearrangements: Nitronate tautomer stabilization via phosphorylated intermediates enables 1,2-alkyl shifts, expanding synthetic utility .
Research Gaps and Future Directions
Priority Areas for Investigation
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Synthetic Optimization:
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Biological Profiling:
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Computational Studies:
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